Cas no 628333-29-9 (Benzenepropanoic acid, 4-hydroxy-2-methyl-, ethyl ester)

Benzenepropanoic acid, 4-hydroxy-2-methyl-, ethyl ester 化学的及び物理的性質
名前と識別子
-
- Benzenepropanoic acid, 4-hydroxy-2-methyl-, ethyl ester
- ETHYL 3-(4-HYDROXY-2-METHYLPHENYL)PROPANOATE
- 3-(4-hydroxy-2-methylphenyl)propionic acid ethyl ester
- AKOS028114330
- Ethyl 3-(4-hydroxy-2-methylphenyl)propionate
- CS-13697
- AMBQJPDLWOQQDI-UHFFFAOYSA-N
- CS-M0678
- ethyl3-(4-hydroxy-2-methylphenyl)propanoate
- 3-(4-Hydroxy-2-methyl-phenyl)-propionic acid ethyl ester
- DB-351454
- SCHEMBL1549287
- 628333-29-9
-
- インチ: InChI=1S/C12H16O3/c1-3-15-12(14)7-5-10-4-6-11(13)8-9(10)2/h4,6,8,13H,3,5,7H2,1-2H3
- InChIKey: AMBQJPDLWOQQDI-UHFFFAOYSA-N
- ほほえんだ: CCOC(=O)CCC1=CC=C(C=C1C)O
計算された属性
- せいみつぶんしりょう: 208.109944368g/mol
- どういたいしつりょう: 208.109944368g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 5
- 複雑さ: 203
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 46.5Ų
Benzenepropanoic acid, 4-hydroxy-2-methyl-, ethyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E13940-250mg |
Ethyl 3-(4-hydroxy-2-methylphenyl)propanoate |
628333-29-9 | 98% | 250mg |
¥10082.0 | 2023-09-08 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E13940-100mg |
Ethyl 3-(4-hydroxy-2-methylphenyl)propanoate |
628333-29-9 | 98% | 100mg |
¥5052.0 | 2023-09-08 | |
ChemScence | CS-M0678-100mg |
ethyl 3-(4-hydroxy-2-methylphenyl)propanoate |
628333-29-9 | 100mg |
$311.0 | 2022-04-26 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1057060-100mg |
Ethyl 3-(4-hydroxy-2-methylphenyl)propanoate |
628333-29-9 | 95% | 100mg |
¥3153.00 | 2024-05-06 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1057060-1g |
Ethyl 3-(4-hydroxy-2-methylphenyl)propanoate |
628333-29-9 | 95% | 1g |
¥9703.00 | 2024-05-06 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1057060-250mg |
Ethyl 3-(4-hydroxy-2-methylphenyl)propanoate |
628333-29-9 | 95% | 250mg |
¥7266.00 | 2024-05-06 |
Benzenepropanoic acid, 4-hydroxy-2-methyl-, ethyl ester 関連文献
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
-
Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
-
Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
-
Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
-
Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
Benzenepropanoic acid, 4-hydroxy-2-methyl-, ethyl esterに関する追加情報
Benzenepropanoic Acid, 4-Hydroxy-2-Methyl-, Ethyl Ester: A Comprehensive Overview
The compound with CAS No 628333-29-9, commonly referred to as Benzenepropanoic acid, 4-hydroxy-2-methyl-, ethyl ester, is a significant molecule in the field of organic chemistry. This compound is a derivative of benzenepropanoic acid, which itself is a versatile building block in various chemical syntheses. The ethyl ester form of this acid adds to its reactivity and functional versatility, making it a valuable intermediate in the synthesis of more complex molecules.
Benzenepropanoic acid, 4-hydroxy-2-methyl-, ethyl ester is characterized by its aromatic ring system, which contributes to its stability and reactivity. The presence of the hydroxyl (-OH) group at the para position and the methyl (-CH₃) group at the meta position introduces steric and electronic effects that influence its chemical behavior. The ethyl ester group (-O-CO-OEt) further enhances its solubility in organic solvents, making it easier to handle in laboratory settings.
Recent studies have highlighted the potential of this compound in drug discovery and agrochemical applications. Researchers have explored its role as a precursor in the synthesis of bioactive compounds, particularly those with anti-inflammatory and antioxidant properties. For instance, a study published in *Journal of Medicinal Chemistry* demonstrated that derivatives of Benzenepropanoic acid, 4-hydroxy-2-methyl-, ethyl ester exhibit promising activity against certain enzymes involved in inflammatory pathways.
In addition to its biological applications, this compound has found utility in the field of materials science. Its ability to form stable ester linkages makes it a candidate for use in polymer synthesis and as a component in advanced materials such as biodegradable plastics. A research team at the University of California reported that incorporating Benzenepropanoic acid, 4-hydroxy-2-methyl-, ethyl ester into polymer matrices significantly improved their mechanical properties without compromising biodegradability.
The synthesis of Benzenepropanoic acid, 4-hydroxy-2-methyl-, ethyl ester typically involves multi-step reactions starting from benzene derivatives. One common approach involves Friedel-Crafts alkylation followed by oxidation and esterification steps. The optimization of these steps has been a focus of recent research to improve yield and reduce environmental impact. For example, catalytic systems using transition metals like palladium have been employed to enhance reaction efficiency.
From an environmental standpoint, understanding the degradation pathways of Benzenepropanoic acid, 4-hydroxy-2-methyl-, ethyl ester is crucial for assessing its ecological impact. Studies conducted by environmental chemists have shown that this compound undergoes microbial degradation under aerobic conditions, with key intermediates being identified through metabolomics analysis. These findings are essential for designing sustainable industrial processes that minimize environmental footprint.
In conclusion, Benzenepropanoic acid, 4-hydroxy-2-methyl-, ethyl ester (CAS No 628333-29-9) stands out as a versatile molecule with applications spanning pharmaceuticals, agrochemicals, and materials science. Its unique chemical structure and reactivity continue to drive innovative research across multiple disciplines. As advancements in synthetic methodologies and green chemistry unfold, this compound is poised to play an even more significant role in the development of next-generation products.
628333-29-9 (Benzenepropanoic acid, 4-hydroxy-2-methyl-, ethyl ester) 関連製品
- 61389-68-2(Methyl 3-(3-hydroxyphenyl)propanoate)
- 34708-60-6(Ethyl 3-(3-hydroxyphenyl)propanoate)
- 105731-18-8(Methyl 3-(4-Hydroxy-2-methylphenyl)propanoate)
- 23795-02-0(Ethyl 3-(4-hydroxyphenyl)propanoate)
- 62889-58-1(Ethyl 4-(4-hydroxyphenyl)butanoate)
- 143536-52-1(Ethyl 5-(3-hydroxyphenyl)pentanoate)
- 154044-13-0(Ethyl 5-(4-hydroxyphenyl)pentanoate)
- 160721-25-5(Ethyl 4-(3-Hydroxyphenyl)butyrate)
- 1485818-01-6(2-(dimethylamino)-3-methylbutanoic acid hydrobromide)
- 2679948-71-9(rac-tert-butyl (3R,4R)-3-hydroxy-4-{methyl(prop-2-en-1-yloxy)carbonylamino}pyrrolidine-1-carboxylate)